molecular formula C28H32O8 B1251765 Bisorbicillinol

Bisorbicillinol

Cat. No.: B1251765
M. Wt: 496.5 g/mol
InChI Key: VNCFIIWODJHVEC-NEBBRQRBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bisorbicillinol is a natural product found in Penicillium chrysogenum, Trichoderma, and Plectris with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Bisorbicillinoids, including bisorbicillinol, have garnered interest due to their unique biological activities and complex natural synthesis. Studies have focused on the biomimetic synthesis of this compound, exploring novel dimerization reactions and the chemistry of related aromatic systems, thus enhancing our understanding of o-quinols and their derivatives (Nicolaou et al., 2000).

Antioxidant Properties

  • This compound has demonstrated significant antioxidant properties. In one study, it was shown to produce a stable radical-terminated symmetric dimer by donating hydrogen atoms to a specific radical, highlighting its potential as an antioxidant agent (Abe & Hirota, 2002).

Potential in Allergic Response Inhibition

  • Research has indicated this compound's role in inhibiting allergic responses. It was found to inhibit β-hexosaminidase release and certain cytokines in rat basophilic leukemia cells, implicating it as a potential anti-allergic agent. This effect was linked to the inhibition of Lyn, a tyrosine kinase (Sugaya et al., 2019).

Biosynthetic Pathways

  • This compound's biosynthesis has been a topic of study, with research suggesting it originates from acetate units. This understanding is critical for exploring its natural production and potential synthetic analogs (Abe et al., 2001).

Impact on Insect Behavior

  • Studies on bisorbicillinoids produced by Trichoderma citrinoviride showed that they affect the feeding preference of the aphid Schizaphis graminum, suggesting a potential application in pest control or ecological studies (Evidente et al., 2009).

Radical Scavenging Mechanisms

  • This compound's radical scavenging mechanism has been studied, revealing insights into its antioxidant activity and potential applications in health and medicine (Abe & Hirota, 2004).

Cytotoxic Effects

  • Some bisorbicillinoids have been explored for their cytotoxic effects on various cell lines, contributing to the understanding of their potential therapeutic applications (Li et al., 2007).

Biogenic Investigations

  • Investigations into the biogenesis of bisorbicillinoids have illuminated potential biosynthetic routes and inspired further research into their natural production and synthesis (Abe et al., 2002).

Properties

Molecular Formula

C28H32O8

Molecular Weight

496.5 g/mol

IUPAC Name

(1R,2S,6S,7S,8S,9S,12Z)-2-[(2E,4E)-hexa-2,4-dienoyl]-5,6,9-trihydroxy-12-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,6,9-tetramethyltricyclo[6.2.2.02,7]dodec-4-ene-3,10,11-trione

InChI

InChI=1S/C28H32O8/c1-7-9-11-13-16(29)18-19-20-27(6,36)21(31)15(3)22(32)28(20,17(30)14-12-10-8-2)25(4,23(18)33)24(34)26(19,5)35/h7-14,19-20,29,31,35-36H,1-6H3/b9-7+,10-8+,13-11+,14-12+,18-16-/t19-,20-,25-,26+,27+,28-/m1/s1

InChI Key

VNCFIIWODJHVEC-NEBBRQRBSA-N

Isomeric SMILES

C/C=C/C=C/C(=C/1\[C@@H]2[C@@H]3[C@](C(=C(C(=O)[C@@]3([C@](C1=O)(C(=O)[C@@]2(C)O)C)C(=O)/C=C/C=C/C)C)O)(C)O)/O

Canonical SMILES

CC=CC=CC(=C1C2C3C(C(=C(C(=O)C3(C(C1=O)(C(=O)C2(C)O)C)C(=O)C=CC=CC)C)O)(C)O)O

Synonyms

bisorbicillinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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